molecular formula C6H7FN2O2S B13216586 (5-Fluoropyridin-2-YL)methanesulfonamide

(5-Fluoropyridin-2-YL)methanesulfonamide

Cat. No.: B13216586
M. Wt: 190.20 g/mol
InChI Key: JSIMFSZVCZOIOQ-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-yl)methanesulfonamide (CAS 1566385-75-8) is a fluorinated pyridine derivative with a molecular formula of C6H7FN2O2S and a molecular weight of 190.20 g/mol . This compound serves as a valuable chemical building block, or synthetic intermediate, in pharmaceutical research and development, particularly in the discovery of novel small-molecule therapeutics. Its structure, featuring both a fluoropyridine ring and a methanesulfonamide group, makes it a versatile scaffold for constructing potential drug candidates. Research indicates that 5-fluoropyridin-2-yl derivatives are key structural components in the development of potent and selective enzyme inhibitors . For instance, similar fluoropyridine sulfonamide motifs have been investigated in the design of negative allosteric modulators (NAMs) for metabotropic glutamate receptor subtype 5 (mGlu5), a target for psychiatric and neurodegenerative disorders . Furthermore, this class of compounds is relevant in oncology research, as fluoropyridine-containing molecules are being explored as inhibitors for specific protein-protein interactions, such as the WDR5 WIN-site, which is a high-profile target in anticancer drug discovery . The presence of the sulfonamide group also aligns with research into potential extracellular signal‐regulated kinase 2 (ERK2) inhibitors for cancer treatment, as seen in other sulfonamide derivatives . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.20 g/mol

IUPAC Name

(5-fluoropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7FN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

JSIMFSZVCZOIOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Methodology Overview

  • Reactants: 5-Fluoropyridine derivatives, such as 5-fluoropyridine-2-amine or related intermediates.
  • Reagent: Methanesulfonyl chloride (MsCl).
  • Conditions: Elevated temperatures (~85-145°C), with controlled addition of MsCl to maintain reaction temperature, and stirring over several hours (usually 4-8 hours).

Reaction Protocol (Based on Patent US20030236437A1)

Step Description Conditions & Notes
1. Addition of MsCl Methanesulfonyl chloride is added gradually to the pyridine derivative Maintain temperature between 85-92°C; add at a rate to prevent temperature spikes; reaction monitored via GC for conversion
2. Heating Reaction mixture is heated to 140-145°C Maintain pressure (~14-17 psig); evolved HCl gas vented; reaction stirred for 8 hours
3. Work-up Cool to ~85°C, then transfer to aqueous phase Toluene or other solvents used to extract the sulfonamide; separation of organic and aqueous layers

This process results in 2-(Methanesulfonyl)pyridine derivatives , which serve as key intermediates for further functionalization.

Amination to Form Sulfonamide

The next critical step involves converting the sulfonylated pyridine into the sulfonamide by nucleophilic substitution with an amine (e.g., ammonia or primary amines).

Amination Protocol

  • Reagents: Ammonia (NH₃) or primary amines, often in the presence of a base such as triethylamine or sodium bicarbonate.
  • Conditions: Mild to moderate heating (~80-120°C), in solvents like DMF or toluene.

Specific Procedure

  • The sulfonyl chloride derivative is dissolved in a suitable solvent.
  • Ammonia or an amine is introduced, and the mixture is heated under reflux.
  • Reaction times vary from 3 to 18 hours depending on the nucleophile and temperature.
  • The resulting This compound is isolated via filtration, extraction, or chromatography.

Example Data

Reagent Solvent Temperature Time Yield (%)
NH₃ Toluene 100°C 6-8 hours ~70-85
Primary amines DMF 80-120°C 3-18 hours variable

This method is well-documented for synthesizing sulfonamides from sulfonyl chlorides and amines, providing high yields under optimized conditions.

Alternative Synthetic Routes

Direct Sulfonylation of Pyridine-2-amine

An alternative approach involves directly sulfonylating 2-aminopyridine derivatives:

  • Reactants: 2-Aminopyridine, MsCl.
  • Conditions: Similar to the above, with temperature control and rapid addition to prevent over-sulfonylation.
  • Outcome: Formation of This compound after subsequent purification.

Multi-step Functionalization

Some protocols involve initial chlorination or nitration of pyridine, followed by selective substitution with sulfonamide groups. These routes are less common due to complexity but may be employed for specific derivatives.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 85-145°C Elevated to promote sulfonylation; controlled to prevent side reactions
Reagent Equivalents MsCl: ~1.6 equivalents Excess to ensure complete sulfonation
Reaction Time 4-8 hours Monitored via GC or TLC
Solvent Toluene, DMF Choice depends on subsequent steps and solubility

Notes on Purification

  • Post-reaction, the mixture is cooled, and the organic layer is separated.
  • Washing with aqueous acid or base removes impurities.
  • Final purification via recrystallization or chromatography yields high-purity This compound .

Summary Data Table

Step Reagents Conditions Yield Remarks
Sulfonation Methanesulfonyl chloride 85-145°C, 4-8 hrs 70-90% Controlled addition, pressure maintained
Amination NH₃ or primary amines 80-120°C, 3-18 hrs 70-85% Solvent choice critical for yield
Purification Recrystallization/Chromatography Ambient - Ensures high purity

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

(5-Fluoropyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Methanesulfonamide Derivatives

Compound Name Substituents/Modifications Key Features (Calculated/Experimental) Reference ID
(5-Fluoropyridin-2-YL)methanesulfonamide 5-Fluoro, pyridin-2-yl Electron-withdrawing F enhances ring polarity
N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide 3,5-di-tert-butyl, 2-hydroxyphenyl Bulky tert-butyl groups increase steric hindrance; hydroxyl enables H-bonding
N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide 2-methoxy, 5-indazolyl Methoxy group donates electrons; indazole enhances π-stacking
5-fluoro-N-[2-(methanesulfonyl)-4-(pyridin-4-yl)phenyl]-3-methyl-1-benzothiophene-2-sulfonamide Benzothiophene, dual sulfonamide groups Extended conjugation; dual sulfonamides increase acidity
  • Electronic Effects: The 5-fluoropyridin-2-yl group in the target compound contrasts with methoxy (electron-donating) or hydroxyl (H-bond donor) substituents in analogs. Fluorine’s electron-withdrawing nature may reduce electron density on the pyridine ring, affecting reactivity and binding to biological targets compared to methoxy-substituted derivatives .

Physical and Crystallographic Properties

  • Solubility and Stability: Crystalline forms of sulfonamide derivatives, such as the solvates described in (e.g., ethanol, acetone solvates), underscore the importance of solid-state packing. The fluoropyridyl group’s polarity may favor specific solvate formation or improve aqueous solubility compared to non-polar tert-butyl analogs .
  • DFT Calculations : Studies on methanesulfonamides using DFT (e.g., free energy, molecular orbitals) suggest that fluorine substitution could lower the LUMO energy, increasing electrophilicity and reactivity in electron transfer processes .

Biological Activity

(5-Fluoropyridin-2-YL)methanesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a methanesulfonamide group. Its molecular formula is C7_7H8_8F1_1N1_1O2_2S, with a molecular weight of approximately 194.21 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially increasing biological activity.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain metabolic enzymes, particularly those in the cytochrome P450 family, which are crucial for drug metabolism and clearance. This inhibition could lead to altered pharmacokinetics and potential drug-drug interactions, making it a candidate for further investigation in drug development processes.

Anticancer Properties

Studies have demonstrated that this compound exhibits promising anticancer activity. For example, it has been shown to inhibit tubulin assembly in cancer cell lines, leading to mitotic arrest and cell death. In HeLa cells treated with this compound, live-cell microscopy revealed disruptions in spindle morphology, which is critical for proper chromosome alignment during cell division .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Anticancer Activity in HeLa Cells : A study investigated the effects of this compound on HeLa cells, focusing on its ability to disrupt microtubule dynamics. The results indicated a significant increase in mitotic delay and cell death rates compared to untreated controls .
  • Inhibition of Cytochrome P450 Enzymes : Research examining the interaction of this compound with cytochrome P450 enzymes revealed that it could modulate enzyme activity, potentially affecting the metabolism of co-administered drugs.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some key comparisons:

Compound NameStructural FeaturesUnique Characteristics
N-(4-Cyclopropyloxy-3-fluoropyridin-2-YL)methanesulfonamideCyclopropyl group on pyridineDifferent substitution pattern affecting reactivity
N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamideCyclopropyl group at different positionVariation in biological activity due to position change
N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamideFluorine at 2-positionDistinct properties due to altered substitution

The unique substitution pattern on the pyridine ring of this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

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